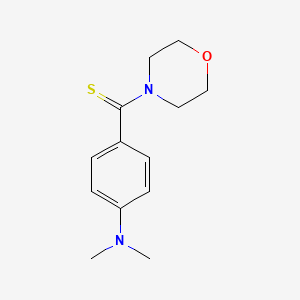

![molecular formula C20H28N2O4 B5598034 benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)

benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazaspiro undecane derivatives involves multiple steps, including reactions with barbituric acid and aromatic aldehydes, showcasing the complex nature of creating such compounds. A notable method involves the one-pot, multi-component reaction catalyzed by Et3N, demonstrating the efficiency and innovation in synthesizing these compounds (Li et al., 2014).

Molecular Structure Analysis

X-ray analysis has played a crucial role in understanding the molecular structure of diazaspiro undecane derivatives. This analysis confirms the structure of the compounds, including their crystalline and molecular forms, providing insight into their geometric configurations (Silaichev et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving diazaspiro undecane derivatives highlight their reactivity and interaction with various chemical agents. These reactions are critical for modifying the compounds' properties for specific applications, such as antihypertensive screening (Clark et al., 1983).

Physical Properties Analysis

The physical properties of diazaspiro undecane derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments and their potential applications. These properties are determined through various analytical techniques, including single crystal X-ray diffraction (Kirillov et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, define the utility of diazaspiro undecane derivatives in scientific research and potential therapeutic applications. Studies on their antihypertensive and anticonvulsant profiles offer insights into their pharmacological potentials (Aboul-Enein et al., 2014).

Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Properties

Microwave-Assisted Solid-Phase Synthesis : A study describes the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, highlighting the direct annulation of primary amines with resin-bound bismesylates. The development of α-methyl benzyl carbamate resin linker was crucial, enabling the cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).

Salts Preparation for Slow Release : Research on the hydrochloride, acetate, tartrate, sulfate, and other salts of a related antihypertensive agent showed that in vitro dissolution rates varied significantly among the salts, indicating potential applications in formulating slow-release dosage forms (Benjamin & Lin, 1985).

Biological Activities

CCR8 Antagonists : Derivatives of diazaspirocycles have been identified as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Photolabile Molecular Systems : The synthesis of photolabile molecular systems based on dithianes, including spiro structures like 2,4,8,10-tetrathiaspiro[5.5]undecane, highlights their potential in creating photocleavable molecules for diverse applications (Mitkin et al., 2004).

Direcciones Futuras

The study and application of diazaspiro compounds is an active area of research in organic chemistry . This particular compound, with its unique combination of functional groups, could potentially be of interest in various areas, including medicinal chemistry, materials science, and synthetic methodology.

Propiedades

IUPAC Name |

benzyl 2-(2-methoxyethyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-25-13-12-21-15-20(10-8-18(21)23)9-5-11-22(16-20)19(24)26-14-17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQRXNHJLHXWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2(CCCN(C2)C(=O)OCC3=CC=CC=C3)CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)

![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)

![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)

![(1R*,2S*)-N-butyl-2-[(3-phenoxy-1-azetidinyl)carbonyl]cyclohexanecarboxamide](/img/structure/B5598008.png)

![4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)

![2-ethoxy-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5598026.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5598032.png)

![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)